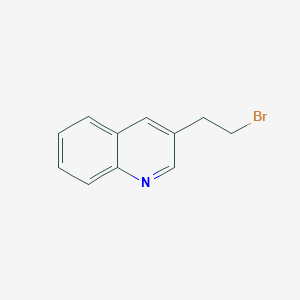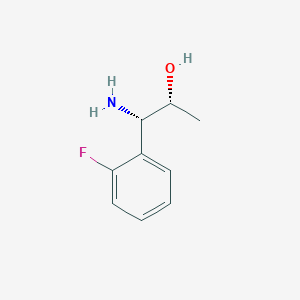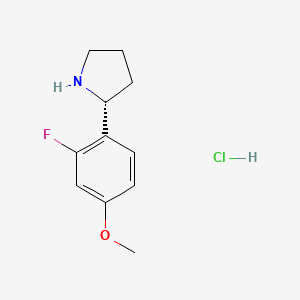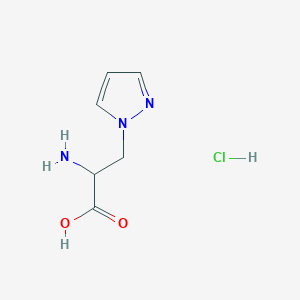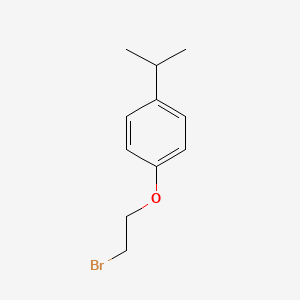![molecular formula C13H14N3O7S- B13058018 [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminomethanesulfonate](/img/structure/B13058018.png)
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminomethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminomethanesulfonate is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group, a cyclohexylidene moiety, and an aminomethanesulfonate group
Méthodes De Préparation
The synthesis of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminomethanesulfonate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclohexylidene intermediate: This step involves the reaction of cyclohexanone with a suitable reagent to form the cyclohexylidene intermediate.
Introduction of the dinitrophenyl group: The cyclohexylidene intermediate is then reacted with 2,4-dinitrophenylhydrazine to introduce the dinitrophenyl group.
Formation of the aminomethanesulfonate group: Finally, the compound is reacted with methanesulfonyl chloride in the presence of a base to form the aminomethanesulfonate group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminomethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethanesulfonate group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic conditions, varying temperatures, and the use of solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminomethanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminomethanesulfonate involves its interaction with specific molecular targets. The dinitrophenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The cyclohexylidene moiety may enhance the compound’s binding affinity to its targets, while the aminomethanesulfonate group can facilitate its solubility and transport within biological systems. The exact pathways involved in its mechanism of action are still under investigation.
Comparaison Avec Des Composés Similaires
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminomethanesulfonate can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different functional groups or substituents.
This compound: Another similar compound with variations in the cyclohexylidene or aminomethanesulfonate groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H14N3O7S- |
|---|---|
Poids moléculaire |
356.33 g/mol |
Nom IUPAC |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]methanesulfonate |
InChI |
InChI=1S/C13H15N3O7S/c17-15(18)9-5-6-11(13(7-9)16(19)20)10-3-1-2-4-12(10)14-8-24(21,22)23/h5-7,10H,1-4,8H2,(H,21,22,23)/p-1/b14-12+ |
Clé InChI |
FWQMPGXKXWEVDO-WYMLVPIESA-M |
SMILES isomérique |
C1CC/C(=N\CS(=O)(=O)[O-])/C(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1CCC(=NCS(=O)(=O)[O-])C(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



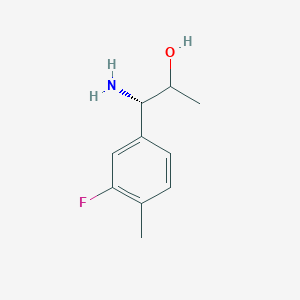
![5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl-methyl]-thiophene-3-carboxylicacidmethylester](/img/structure/B13057950.png)
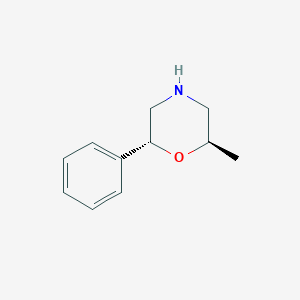
![N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]adamantan-1-amine;hydrochloride](/img/structure/B13057960.png)
![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13057962.png)
![(1S,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13057968.png)
